2-{[(4-nitrophenyl)methyl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine
Description
The compound “2-{[(4-nitrophenyl)methyl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine” features a quinazoline core substituted at the 2-position with a [(4-nitrophenyl)methyl]sulfanyl group and at the 4-position with a 3,4,5-trimethoxyphenylamine moiety. The quinazoline scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer applications.
Properties
IUPAC Name |
2-[(4-nitrophenyl)methylsulfanyl]-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5S/c1-31-20-12-16(13-21(32-2)22(20)33-3)25-23-18-6-4-5-7-19(18)26-24(27-23)34-14-15-8-10-17(11-9-15)28(29)30/h4-13H,14H2,1-3H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFHAAKLXDQPRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC2=NC(=NC3=CC=CC=C32)SCC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-nitrophenyl)methyl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-Nitrophenyl Group: The 4-nitrophenyl group can be introduced via nucleophilic substitution reactions using 4-nitrobenzyl halides.
Attachment of the 3,4,5-Trimethoxyphenyl Group: This step involves the coupling of the quinazoline core with 3,4,5-trimethoxyphenyl derivatives using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-nitrophenyl)methyl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives under oxidative conditions.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include alkoxides and amines.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
2-{[(4-nitrophenyl)methyl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.
Biological Research: It is used as a molecular probe to study the interactions between proteins and small molecules.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-{[(4-nitrophenyl)methyl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular responses .
Comparison with Similar Compounds
QCd: N-(closo-1,7-dicarbadodecaboran(12)-9-yl)-2-(3,4,5-trimethoxyphenyl)quinazolin-4-amine
K297-0618: 2-{[(2-Chlorophenyl)methyl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine
- Structure : Differs in the sulfanyl substituent (2-chlorophenylmethyl vs. 4-nitrophenylmethyl) but retains the 3,4,5-trimethoxyphenylamine group.
2-(2-Chlorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine
- Structure : Features a 2-chlorophenyl group at the quinazoline 2-position and a 4-methoxyphenylamine at the 4-position.
- Comparison: The reduced methoxy substitution (mono- vs. trimethoxy) likely decreases lipophilicity, while the chloro substituent provides less steric bulk compared to the nitro-containing target compound .
Table 1: Physicochemical Comparison of Quinazoline Analogues
Compounds with Different Cores but Similar Substituents
4-(4′-Nitrophenyl)-N-tosylthiazol-2-amine (11a)
- Structure : Thiazole core with a 4-nitrophenyl group and tosylamine substituent.
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine
2-{[4-Amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide
- Structure : Triazole core with a 3,4,5-trimethoxyphenyl group and sulfanyl-acetamide chain.
- Comparison : The triazole core may offer different hydrogen-bonding capabilities compared to quinazoline, while the trimethoxyphenyl group maintains similar lipophilicity .
Substituent Effects and Trends
- Methoxy Groups : Increasing methoxy substitution (e.g., 3,4,5-trimethoxy vs. 3,4-dimethoxy) enhances lipophilicity and may improve blood-brain barrier penetration .
- Nitro vs. Chloro : The nitro group’s strong electron-withdrawing nature could increase stability in electrophilic environments but may also confer higher metabolic liability compared to chloro substituents .
- Sulfanyl Linkers : The [(4-nitrophenyl)methyl]sulfanyl group in the target compound provides a rigid, planar structure compared to flexible ethyl or acetamide linkers in analogues .
Biological Activity
2-{[(4-nitrophenyl)methyl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine is a synthetic compound that belongs to the quinazoline family. Its unique structure, characterized by a quinazoline core and specific functional groups, suggests potential biological activities that merit detailed exploration. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is 2-{[(4-nitrophenyl)methyl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine. The structural features include:
- Quinazoline Core : A bicyclic structure known for various biological activities.
- Nitrophenyl Group : Imparts electronic properties that may enhance biological interactions.
- Trimethoxyphenyl Group : Contributes to lipophilicity and potential receptor binding.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:
- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites. This action can disrupt metabolic pathways critical in disease processes.
- Receptor Modulation : It may modulate signaling pathways by interacting with cell surface receptors, influencing cellular responses and potentially leading to therapeutic effects.
In Vitro Studies
Several studies have evaluated the compound's biological effects in vitro:
- Anticancer Activity : Research indicates that derivatives of quinazoline compounds exhibit cytotoxicity against various cancer cell lines. For instance, compounds similar to 2-{[(4-nitrophenyl)methyl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine have shown significant inhibition of cancer cell proliferation at micromolar concentrations .
Case Studies
- Antimicrobial Properties : A study investigated the antimicrobial efficacy of related quinazoline derivatives against various pathogens. The results indicated that these compounds could inhibit bacterial growth effectively .
- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory potential of quinazoline derivatives. The findings suggested that these compounds could reduce inflammation markers in vitro, highlighting their potential use in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
The biological activity of 2-{[(4-nitrophenyl)methyl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine can be compared with other similar quinazoline derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
